molecular formula C15H18FN3O B14944452 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B14944452
M. Wt: 275.32 g/mol
InChI Key: ZPOGUJRIPJUZMI-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features a fluorophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond between the imidazole-containing intermediate and the fluorophenyl-containing intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

3-(3-fluorophenyl)-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C15H18FN3O/c16-14-4-1-3-13(11-14)5-6-15(20)18-7-2-9-19-10-8-17-12-19/h1,3-4,8,10-12H,2,5-7,9H2,(H,18,20)

InChI Key

ZPOGUJRIPJUZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)NCCCN2C=CN=C2

Origin of Product

United States

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